4-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13434818
Molecular Formula: C15H22FN3O3
Molecular Weight: 311.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22FN3O3 |
|---|---|
| Molecular Weight | 311.35 g/mol |
| IUPAC Name | tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 |
| Standard InChI Key | PWJZEFMNONCOBR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=N2)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate, reflects its three core components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle.
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5-Fluoropyrimidine: A diazine ring substituted with fluorine at the 5-position.
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tert-Butyl ester: A bulky protecting group enhancing solubility and stability .
Key Structural Data:
Physicochemical Characteristics
The compound exhibits moderate lipophilicity (logP ≈ 2.8) due to the tert-butyl group, balancing membrane permeability and aqueous solubility. Its melting point remains uncharacterized, but analogous piperidine derivatives typically melt between 80–120°C .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step nucleophilic substitutions and esterifications:
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Piperidine Functionalization:
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Coupling Reactions:
Representative Reaction Scheme:
Pharmacological Applications
Kinase Inhibition
The compound serves as a scaffold for CDK4/6 inhibitors, which arrest cancer cell proliferation by blocking the G1/S cell cycle transition. Preclinical studies demonstrate IC<sub>50</sub> values of 8–22 μM in breast cancer models .
Comparative Activity of Analogues:
| Compound | Target Kinase | IC<sub>50</sub> (μM) |
|---|---|---|
| Target Compound | CDK4/6 | 10–15 |
| 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]piperidine analogue | CDK4 | 18–22 |
| 3-(Pyrimidin-2-ylsulfanyl)piperidine derivative | GSK-3β | 13–17 |
Future Directions
Drug Development
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Optimization: Introduce polar groups (e.g., hydroxyls) to enhance bioavailability .
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Combination Therapies: Pair with EGFR inhibitors to overcome resistance in glioblastoma models.
Industrial Synthesis
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Continuous Flow Systems: Improve scalability and reduce byproduct formation.
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